molecular formula C11H9F3O3 B1444968 Ethyl (3,4,5-trifluorobenzoyl)acetate CAS No. 1260827-62-0

Ethyl (3,4,5-trifluorobenzoyl)acetate

Cat. No. B1444968
M. Wt: 246.18 g/mol
InChI Key: HDDANDASTDTXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (3,4,5-trifluorobenzoyl)acetate, also known as ethyl (trifluoro-3,4,5-benzoyl)acetate, is an organic compound with the molecular formula C12H9F3O3. It is used in the preparation of aminopyrrolidinyl)quinolinecarboxylates with antitumor activities .


Molecular Structure Analysis

The molecular formula of Ethyl (3,4,5-trifluorobenzoyl)acetate is C11H9F3O3 . This indicates that it contains 11 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms.


Physical And Chemical Properties Analysis

Ethyl (3,4,5-trifluorobenzoyl)acetate is a solid at 20 degrees Celsius . Its density is approximately 1.267 g/mL at 25 degrees Celsius . The melting point is between 65.0 to 69.0 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • The synthesis of ethyl 3-oxo-2-(3,4,5-trifluoro-2,6-dimethoxybenzoyl)butyrate and its copper chelate demonstrates the compound's potential in the synthesis of various organic molecules, indicating similar applications could exist for Ethyl (3,4,5-trifluorobenzoyl)acetate in creating novel compounds or intermediates for further chemical reactions (Kisil et al., 2000).

Catalytic and Antioxidant Properties

  • Research on organocatalytic ionic liquids reveals the potential of such compounds in catalysis, suggesting that Ethyl (3,4,5-trifluorobenzoyl)acetate might have applications in catalyzing various chemical reactions due to the presence of the trifluorobenzoyl group (Kelemen et al., 2011).
  • Studies on compounds isolated from natural sources, such as the fern Trichomanes chinense L., which demonstrated significant antioxidant and antimicrobial activities, suggest that compounds with specific functional groups have potential applications in developing natural antioxidants or antimicrobials. This could point towards potential biological or pharmacological research applications for Ethyl (3,4,5-trifluorobenzoyl)acetate, focusing on its structure-activity relationship (Syafni et al., 2012).

Material Science and Drug Development

  • The continuous flow synthesis of 2,4,5-trifluorobenzoic acid from an aryl-Grignard reagent and its reaction with CO2 shows the compound's importance in pharmaceutical industry and material science. This implies that Ethyl (3,4,5-trifluorobenzoyl)acetate could also serve as a precursor or intermediate in synthesizing materials or drugs with specific trifluoromethyl functionalities (Deng et al., 2015).

Safety And Hazards

Ethyl (3,4,5-trifluorobenzoyl)acetate is considered hazardous. It is classified as a flammable liquid, can cause serious eye irritation, and may cause drowsiness or dizziness . In case of exposure, it is recommended to wash off with soap and plenty of water .

properties

IUPAC Name

ethyl 3-oxo-3-(3,4,5-trifluorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-2-17-10(16)5-9(15)6-3-7(12)11(14)8(13)4-6/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDANDASTDTXOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C(=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (3,4,5-trifluorobenzoyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (3,4,5-trifluorobenzoyl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl (3,4,5-trifluorobenzoyl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl (3,4,5-trifluorobenzoyl)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl (3,4,5-trifluorobenzoyl)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl (3,4,5-trifluorobenzoyl)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl (3,4,5-trifluorobenzoyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.